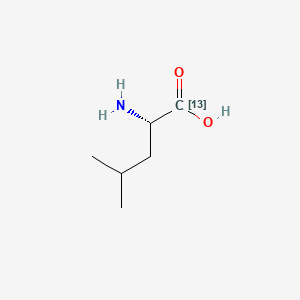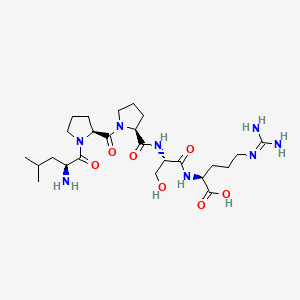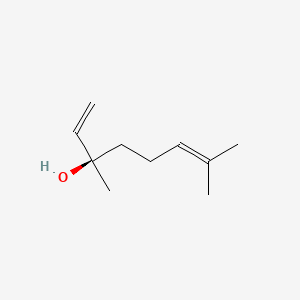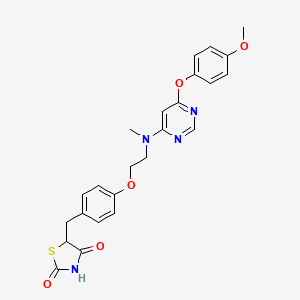
Lobeglitazone
描述
洛格列酮是一种属于噻唑烷二酮类的降糖药。它主要用于通过改善胰岛素敏感性来控制 2 型糖尿病。 洛格列酮通过与脂肪细胞内的过氧化物酶体增殖物激活受体γ结合而发挥胰岛素增敏作用,使脂肪细胞对胰岛素更敏感 .
作用机制
洛格列酮通过与脂肪细胞内的过氧化物酶体增殖物激活受体γ结合并激活而发挥胰岛素增敏作用。这种激活促进了胰岛素在脂肪细胞上的结合,从而降低血糖水平,降低糖化血红蛋白 A1C 水平,并改善脂质和肝脏指标。 与作为过氧化物酶体增殖物激活受体α和过氧化物酶体增殖物激活受体γ的双重过氧化物酶体增殖物激活受体激动剂的吡格列酮不同,洛格列酮是纯过氧化物酶体增殖物激活受体α激动剂 .
生化分析
Biochemical Properties
Lobeglitazone interacts with enzymes and proteins, primarily functioning as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound has been shown to reduce blood sugar levels, lower hemoglobin A1C (HbA1C) levels, and improve lipid and liver profiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by making the cells more responsive to insulin . This is achieved by binding to the PPAR receptors in fat cells, thereby improving insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an insulin sensitizer. It binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells . This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels and improving lipid and liver profiles .
Temporal Effects in Laboratory Settings
It has been shown to have long-lasting effects in reducing blood sugar levels and improving lipid and liver profiles .
Dosage Effects in Animal Models
In animal models, this compound showed similar glycemic efficacy to pioglitazone, with a lower effective dose, and favorable safety results
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin sensitivity. It activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells, which is a key player in regulating metabolism, including glucose and lipid metabolism .
Transport and Distribution
This compound is primarily distributed to the liver with a tissue-to-plasma concentration ratio of 5.59, and less to heart, lung, and fat . It interacts with major membrane transporters such as OATP1B1, OAT3, and MDR1 .
Subcellular Localization
The subcellular localization of this compound is primarily within fat cells where it binds and activates Peroxisome Proliferator-Activated Receptors (PPAR) gamma . This activation makes the cells more responsive to insulin .
准备方法
合成路线和反应条件: 洛格列酮通过多步合成工艺合成,包括关键中间体的形成及其后续反应。合成通常涉及以下步骤:
嘧啶部分的形成: 嘧啶环通过在受控条件下反应适当的起始物质来合成。
噻唑烷二酮环的引入: 噻唑烷二酮环通过环化反应引入。
偶联反应: 嘧啶和噻唑烷二酮部分使用合适的试剂和催化剂偶联在一起。
最终修饰: 最终产品在纯化和表征后获得.
工业生产方法: 洛格列酮的工业生产涉及扩大上述合成路线。该工艺针对产量、纯度和成本效益进行优化。关键步骤包括:
反应条件的优化: 温度、压力和溶剂条件针对最大产量进行优化。
纯化技术: 采用结晶、色谱和重结晶等技术以获得高纯度的洛格列酮.
化学反应分析
科学研究应用
洛格列酮具有广泛的科学研究应用,包括:
化学: 用作研究噻唑烷二酮化学及其衍生物的模型化合物。
生物学: 研究其对细胞代谢和胰岛素敏感性的影响。
医学: 用于临床研究,以控制 2 型糖尿病并探索其在治疗其他代谢疾病方面的潜力。
工业: 用于开发新的降糖药物和制剂
相似化合物的比较
洛格列酮与其他噻唑烷二酮类药物(如罗格列酮和吡格列酮)进行了比较:
罗格列酮: 两种化合物均可改善胰岛素敏感性,但罗格列酮与心血管问题有关。
类似化合物:
- 罗格列酮
- 吡格列酮
- 曲格列酮 (因肝毒性而撤市)
洛格列酮由于其与过氧化物酶体增殖物激活受体γ的更高结合亲和力和良好的安全性而脱颖而出,使其成为控制 2 型糖尿病的有希望的候选药物 .
属性
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXEZSCHQVSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist. | |
| Record name | Lobeglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
607723-33-1 | |
| Record name | Lobeglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOBEGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lobeglitazone?
A1: this compound is a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, , , ] It exerts its antidiabetic effects primarily by improving insulin sensitivity in skeletal muscle and reducing hepatic glucose production. [, , ]
Q2: How does this compound's activation of PPARγ translate to its therapeutic effects in type 2 diabetes mellitus (T2DM)?
A2: PPARγ activation by this compound leads to enhanced glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, while simultaneously suppressing hepatic gluconeogenesis. [, , , ] This dual action helps improve glycemic control in T2DM patients.
Q3: Does this compound impact lipid metabolism?
A3: Yes, this compound demonstrates beneficial effects on lipid profiles. It has been shown to improve triglyceride levels, high-density lipoprotein cholesterol (HDL-C), small dense low-density lipoprotein cholesterol (LDL-C), free fatty acids, and apolipoprotein-B/CIII. [, , , ]
Q4: Does this compound have any direct anti-inflammatory effects in the liver?
A4: Research suggests that this compound can directly reduce inflammation in the liver. Studies show it reduces lipopolysaccharide (LPS)-induced NLRP3 inflammasome activation and the production of pro-inflammatory cytokines in Kupffer cells and hepatocytes. []
Q5: Beyond its antidiabetic effects, what other therapeutic potential does this compound hold?
A5: this compound has shown promise in preclinical studies for treating non-alcoholic fatty liver disease (NAFLD). [, , ] It has also demonstrated protective effects against renal fibrosis in mice models. []
Q6: What is the bioavailability of this compound?
A7: this compound exhibits high oral bioavailability, reaching approximately 95% in rat models. []
Q7: Are there any known drug-drug interactions with this compound?
A8: Studies have explored potential interactions with various drugs. This compound did not show clinically significant pharmacokinetic interactions with:- Warfarin []- Metformin [, ]- Empagliflozin [, ]- A fixed-dose combination of this compound and Metformin []
Q8: Are there any gender differences in the pharmacokinetics of this compound?
A9: Yes, studies in rats have revealed significant gender differences in this compound's pharmacokinetics and hepatic metabolism. Female rats exhibited a considerably higher area under the plasma concentration-time curve (AUCinf) compared to male rats following both intravenous and oral administration. []
Q9: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A10: In vitro studies indicate that this compound primarily interacts with CYP1A2, 2C9, and 2C19. []
Q10: Does this compound interact with drug transporters?
A11: Yes, this compound has been shown to interact with drug transporters like multidrug resistance protein 1 (MDR1) and OATP1B1 in in vitro studies using Madin-Darby canine kidney (MDCK) cells. []
Q11: What is the efficacy of this compound compared to other TZDs, like Pioglitazone?
A12: In clinical trials, this compound demonstrated similar glycemic efficacy to Pioglitazone but at a lower effective dose. [, , ] It showed comparable HbA1c reduction to Pioglitazone when added to Metformin. []
Q12: Has this compound's efficacy been evaluated in drug-naïve patients?
A13: Yes, a study investigated the efficacy and safety of initial triple therapy with Metformin, Sitagliptin, and this compound in drug-naïve T2DM patients. The triple therapy resulted in significant HbA1c reduction and better target HbA1c achievement compared to a conventional stepwise approach. []
Q13: Have any targeted drug delivery strategies been explored for this compound?
A15: Yes, research explored using nanoparticles targeting macrophage mannose receptors (MMRs) for targeted delivery of this compound to inflamed atherosclerotic plaques. [, , ] This strategy showed promising results in reducing plaque inflammation in preclinical models.
Q14: Can you elaborate on the rationale behind targeting MMRs for this compound delivery?
A16: Macrophages play a key role in plaque inflammation, and MMRs are highly expressed on their surface. Targeting MMRs with this compound-loaded nanoparticles enables site-specific drug delivery to inflamed plaques, potentially enhancing efficacy and minimizing systemic exposure. [, , ]
Q15: What is the general safety profile of this compound?
A17: Clinical trials indicated that this compound is generally well-tolerated. [, , , ] Common adverse events were similar to other TZDs, but potentially less frequent, including edema and weight gain. [, ] Notably, a real-world study in Korea reported no bladder cancer cases and a low incidence of congestive heart failure (CHF) associated with long-term this compound use. []
Q16: Are there any biomarkers being investigated for predicting this compound efficacy or monitoring treatment response?
A16: While the provided abstracts don't mention specific biomarkers, future research could explore potential biomarkers related to PPARγ activity, glucose metabolism, lipid profiles, or inflammatory markers to assess this compound's efficacy and individual patient response.
Q17: What analytical methods are commonly used for this compound quantification?
A19: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for quantifying this compound in biological samples. [, , ] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound concentrations in bulk and pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


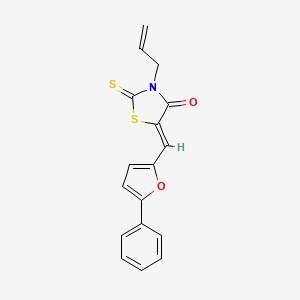
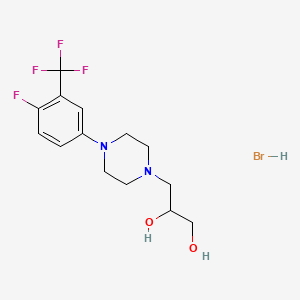
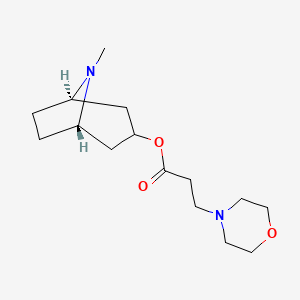
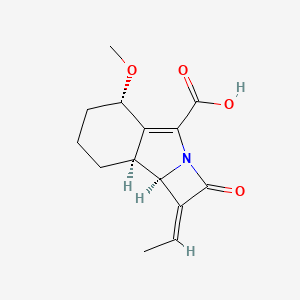
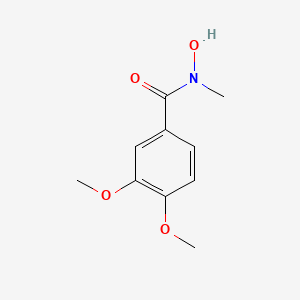
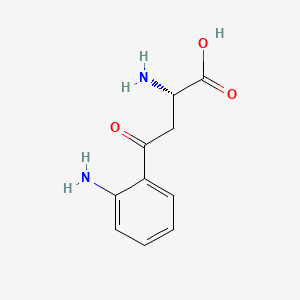
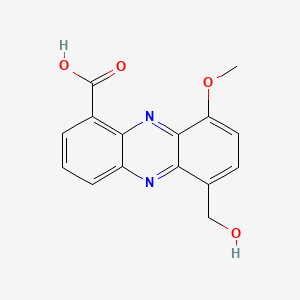
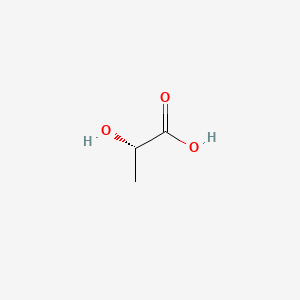
![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
